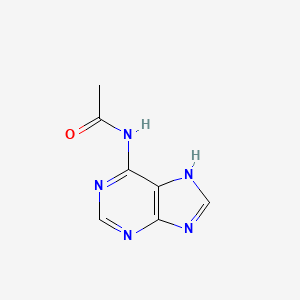
N-(7H-purin-6-yl)acetamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-(7H-purin-6-yl)acetamide” consists of a purine ring attached to an acetamide group. The purine ring is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .
Physical And Chemical Properties Analysis
“N-(7H-purin-6-yl)acetamide” is a solid compound. It has a high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w values range from -0.38 to 1.2, indicating varying degrees of lipophilicity .
Applications De Recherche Scientifique
Role in mRNA Metabolism
“N6-Acetyladenine” or “N-(7H-purin-6-yl)acetamide” is known to play a significant role in mRNA metabolism. It has been experimentally confirmed that this compound, through its methylation, is involved in the regulation of stability and translation of various mRNAs .
Involvement in Viral Epitranscriptomics
Recent studies have shown that “N6-Acetyladenine” plays a role in viral epitranscriptomics. It has been observed in viral genomes and alters the transcriptomes of both the host cell and virus during infection .
Impact on RNA Transcription
“N6-Acetyladenine” is known to impact RNA transcription. It affects almost every stage of mRNA metabolism, representing the most prevalent internal modification of eukaryotic mRNA .
Role in Thyroid Cancer
Aberrant expression of “N6-Acetyladenine” regulators is related to the occurrence and development of thyroid cancer (TC) and plays an important role in drug resistance .
Regulation of Circular RNA
“N6-Acetyladenine” is known to regulate circular RNA (circRNA), a class of covalently closed RNA molecules characterized by universality, diversity, stability, and conservatism of evolution .
Role in Plant-RNA Virus Interactions
“N6-Acetyladenine” has been found to play a role in plant-RNA virus interactions. The effects of its modifications on host plant mRNA can either increase the likelihood of viral infection or enhance the resistance of the host to the virus .
Propriétés
IUPAC Name |
N-(7H-purin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-4(13)12-7-5-6(9-2-8-5)10-3-11-7/h2-3H,1H3,(H2,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURGFCUYILNMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975748 | |
| Record name | N-(9H-Purin-6-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7H-purin-6-yl)acetamide | |
CAS RN |
6034-68-0 | |
| Record name | Acetyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(9H-Purin-6-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is N6-Acetyladenine formed in biological systems?
A1: Research suggests that N6-acetyladenine can be generated through the photochemical modification of DNA. Specifically, exposure of adenine-containing dinucleotides to UV light (365 nm) in the presence of 2-methyl-1,4-naphthoquinone (menadione) leads to the formation of N6-acetyladenine. [] This reaction involves the transfer of a methyl group and an adjacent ring carbon from menadione to the adenine base. []
Q2: Besides photochemical reactions, are there other known formation pathways for N6-acetyladenine?
A2: Yes, N6-acetyladenine can also be formed through the reaction of adenine with haloketenes and halothioketenes. [] These reactive intermediates, potentially generated during the metabolism of haloolefins, react with the exocyclic amino group of adenine to initially form haloacyl (thio)amides. These intermediates are then rapidly hydrolyzed and further react to yield N6-acetyladenine. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






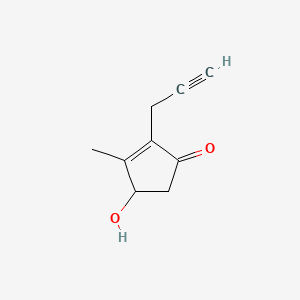

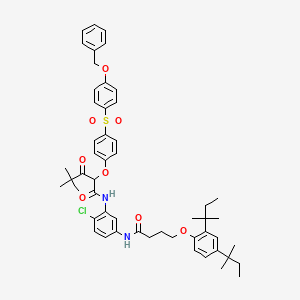
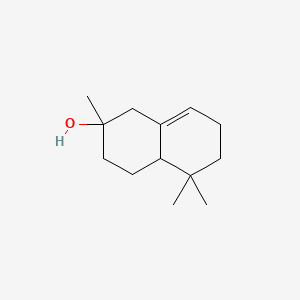
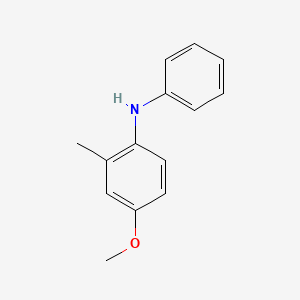
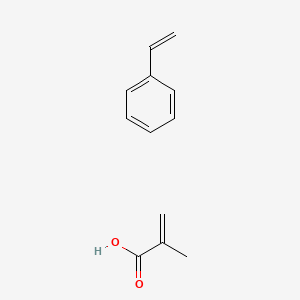
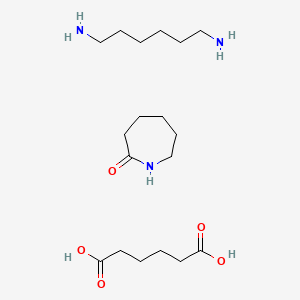
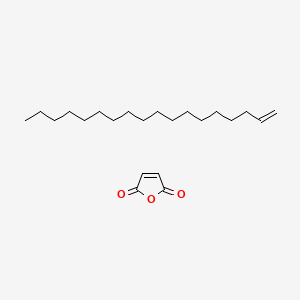

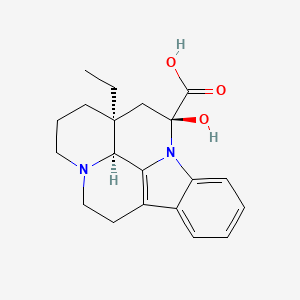
![Phenol, 4-[4-(trifluoromethyl)phenoxy]-](/img/structure/B1584683.png)